2-Methyl-2-propoxypropanoic acid

Constitutional isomerism α‑Carbon substitution Steric hindrance

2-Methyl-2-propoxypropanoic acid (CAS 17860-02-5, molecular formula C7H14O3, molecular weight 146.18) is a branched-chain alkoxy carboxylic acid wherein a quaternary α‑carbon bears a propoxy substituent, a methyl group, and the carboxylic acid moiety. This constitution is distinct from its isomeric counterpart, 2‑(2‑methylpropoxy)propanoic acid (CAS 53103-74-5), which carries an isobutoxy group on a secondary α‑carbon.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Cat. No. B13463332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-propoxypropanoic acid
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCCOC(C)(C)C(=O)O
InChIInChI=1S/C7H14O3/c1-4-5-10-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)
InChIKeySWACCTXALJHTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-propoxypropanoic Acid (CAS 17860-02-5): Chemical Identity and Procurement Context Compared to Its Constitutional Isomer


2-Methyl-2-propoxypropanoic acid (CAS 17860-02-5, molecular formula C7H14O3, molecular weight 146.18) is a branched-chain alkoxy carboxylic acid wherein a quaternary α‑carbon bears a propoxy substituent, a methyl group, and the carboxylic acid moiety . This constitution is distinct from its isomeric counterpart, 2‑(2‑methylpropoxy)propanoic acid (CAS 53103-74-5), which carries an isobutoxy group on a secondary α‑carbon [1]. The target compound is a liquid at room temperature (density ≈ 0.9673 g cm⁻³ at 24.4 °C for the closely related isomeric series) and has been referenced as a surfactant‑type intermediate in fluoropolymer manufacturing processes and as a synthetic building block in medicinal chemistry . Commercial sourcing is possible from specialty chemical suppliers (e.g., American Elements, Bidepharm) with a typical standard purity of 95% accompanied by batch‑specific QC data (NMR, HPLC, GC) .

Supports isomer-dependent structure–property studies
Non-fluorinated surfactant intermediate screening
Prochiral quaternary center for dopant scaffold evaluation

Why 2-Methyl-2-propoxypropanoic Acid Cannot Be Replaced by Its Constitutional Isomer 2‑(2‑Methylpropoxy)propanoic Acid


Although 2‑methyl‑2‑propoxypropanoic acid (CAS 17860‑02‑5) and 2‑(2‑methylpropoxy)propanoic acid (CAS 53103‑74‑5) share the identical molecular formula C₇H₁₄O₃, their constitutional isomerism results in fundamentally different molecular architectures that preclude casual interchange. The target compound possesses a fully substituted α‑carbon carrying both a methyl group and a propoxy chain, creating a sterically congested quaternary centre that modulates both acid strength and lipophilicity relative to the isobutoxy isomer . The isomer 2‑(2‑methylpropoxy)propanoic acid bears an isobutoxy chain on a less hindered secondary α‑carbon, which alters its hydrogen‑bonding capacity, conformational flexibility, and solvation behaviour. These structural differences directly translate into divergent physicochemical properties—predicted pKa values of approximately 3.59 for the isobutoxy isomer versus an experimentally established pKa of 4.86 for the parent 2‑methylpropanoic acid scaffold [1]—and distinct performance profiles in applications ranging from surfactant‑mediated polymerization to chiral auxiliary design [2]. The evidence below quantifies these differences where data are available and provides a framework for rational selection between the two constitutional isomers.

Target (CAS 17860-02-5)
Constitutional isomer (CAS 53103-74-5)
Quaternary α‑carbon Steric bulk modulates acidity and coordination
Secondary α‑carbon Different pKa and hydrogen‑bonding profile may shift reactivity
Linear propoxy chain Influences lipophilicity and phase behavior
Branched isobutoxy chain Altered solvation and extraction efficiency may not transfer
Non-fluorinated surfactant profile Environmental persistence advantage over perfluorinated analogs
No surfactant data for isomer Surfactant function may not be replicated

Quantitative Differentiation Evidence: 2‑Methyl‑2‑propoxypropanoic Acid vs. Its Closest Analogs


Constitutional Isomerism: Quaternary vs. Secondary α‑Carbon Architecture Dictates Steric and Electronic Properties

2‑Methyl‑2‑propoxypropanoic acid (CAS 17860‑02‑5) is a constitutional isomer of 2‑(2‑methylpropoxy)propanoic acid (CAS 53103‑74‑5). The former bears a quaternary α‑carbon (C(CH₃)(OPr)COOH), while the latter carries a secondary α‑carbon (CH(OiBu)COOH). This architectural distinction creates a measurable increase in steric bulk around the carboxylic acid group for the target compound. While directly measured pKa data for CAS 17860‑02‑5 are not available in the peer‑reviewed literature, the predicted pKa of the isobutoxy isomer (3.59 ± 0.10) contrasts with the experimentally established pKa of 4.86 for the unsubstituted parent scaffold, 2‑methylpropanoic acid [1], illustrating the acid‑strengthening effect of α‑alkoxy substitution. The quaternary centre of the target compound is expected to further attenuate acidity and hydrogen‑bond donor capacity relative to the secondary isomer, which is critical for applications requiring controlled proton transfer or metal coordination.

α‑Carbon architecture
Data to verify
Target: quaternary α‑carbon; isobutoxy isomer: secondary α‑carbon. ΔpKa not directly available; parent acid pKa 4.86 vs. predicted 3.59 for isomer.
Supports selection for pH-sensitive formulations or metal coordination.
Direct pKa measurement recommended.
Constitutional isomerism α‑Carbon substitution Steric hindrance pKa modulation

Lipophilicity Divergence: Calculated logP Values Differentiate the Two Constitutional Isomers

The partition coefficient (logP) is a key determinant of compound behaviour in biphasic systems, biological membranes, and reversed‑phase chromatographic separations. The isobutoxy isomer, 2‑(2‑methylpropoxy)propanoic acid, has a calculated logP of 1.42 [1], indicating moderate hydrophobicity. The target compound, with its quaternary α‑carbon and linear propoxy chain, is expected to exhibit a lower logP due to reduced accessible surface area relative to the branched isobutoxy group, though direct experimental measurement is needed. For context, the unsubstituted 2‑methylpropanoic acid has a calculated logP of 1.02 [2]. The differential lipophilicity between the two isomers influences their suitability as extraction agents, phase‑transfer catalysts, or membrane‑permeable prodrug components.

Lipophilicity (logP)
Data to verify
Comparator logP ≈ 1.42; parent acid 1.02. Target not measured; expected to differ based on chain architecture.
LogP differences may alter extraction efficiency and membrane permeability.
Experimental logP determination needed.
Lipophilicity LogP Membrane permeability Extraction

Surfactant Function in Fluoropolymer Manufacturing: A Patented Application Niche

2‑Methyl‑2‑propoxypropanoic acid is cited in vendor technical documentation as a surfactant that reduces surface tension during the manufacturing of fluoropolymers . This application leverages the compound’s amphiphilic character, which arises from the combination of a hydrophobic quaternary carbon centre, a propoxy chain, and a carboxylic acid head group. The closest structural analog with a documented surfactant role is perfluoro‑2‑propoxypropanoic acid (GenX, PFPrOPrA), a fluorinated analogue that is significantly more hydrophobic and environmentally persistent . The non‑fluorinated target compound may offer a reduced environmental persistence profile while retaining surfactant functionality, though quantitative surface‑tension reduction data (e.g., critical micelle concentration, dynamic surface tension) have not been publicly reported for the target compound. This application is therefore cited as supporting evidence pending head‑to‑head experimental data.

Surfactant function
Source review
Qualitative surfactant role in fluoropolymer manufacturing reported; no CMC or surface‑tension data available.
May support non-fluorinated surfactant screening.
Vendor-proprietary data; quantitative validation required.
Fluoropolymer surfactant Polymerization aid Surface tension reduction Patent‑documented use

Chiral Dopant Potential in Liquid Crystal Formulations: A Structurally Enabled Property

Optically active 2‑propoxypropanoic acid derivatives have been patented as chiral dopants for ferroelectric liquid crystal compositions, where they induce large spontaneous polarization and enable high‑speed electro‑optical response [1]. The target compound, 2‑methyl‑2‑propoxypropanoic acid, shares the core propoxy‑propanoic acid motif and contains a prochiral centre at the quaternary α‑carbon. While the patent literature explicitly exemplifies (S)‑2‑propoxypropanoic acid derivatives, the steric congestion provided by the additional α‑methyl group in the target compound could confer greater configurational stability to resolved enantiomers, potentially yielding dopants with higher helical twisting power (HTP) or improved thermal stability. Quantitative HTP, spontaneous polarization (Ps), and response time data are not yet available for the target compound; this evidence is therefore class‑level inference based on patent disclosures of structurally proximal analogues.

Chiral dopant potential
Class-level
Patented 2‑propoxypropanoic acid derivatives show high spontaneous polarization; quaternary center may enhance configurational stability.
Supports chiral dopant candidate evaluation.
HTP and thermal stability data needed.
Chiral dopant Liquid crystal Spontaneous polarization Ferroelectric display

Application Scenarios Where 2‑Methyl‑2‑propoxypropanoic Acid Offers Differentiation


Fluoropolymer Emulsion Polymerization Surfactant

When a non‑fluorinated surfactant is required for fluoropolymer manufacturing to reduce environmental persistence concerns, 2‑methyl‑2‑propoxypropanoic acid may serve as an alternative to perfluorinated surfactants such as GenX. Its amphiphilic structure, combining a hydrophobic quaternary carbon with a propoxy tail and a carboxylic acid head group, provides surface‑tension reduction during emulsion polymerization . Procurement should be guided by the absence of fluorine, which simplifies waste‑stream treatment and regulatory compliance, though quantitative CMC and surface‑tension reduction data remain vendor‑proprietary .

Constitutional Isomer‑Sensitive Synthetic Intermediate

In synthetic sequences where the steric environment of the carboxylic acid group determines reaction selectivity—such as in the formation of amides, esters, or metal carboxylates—the quaternary α‑carbon of 2‑methyl‑2‑propoxypropanoic acid provides greater steric shielding than the secondary α‑carbon of its isomer 2‑(2‑methylpropoxy)propanoic acid. This can influence enantioselectivity in chiral auxiliary approaches and modulate the stability of organometallic intermediates . Researchers should select the isomer based on the required degree of steric hindrance at the reacting centre .

Liquid Crystal Chiral Dopant Development Candidate

For laboratories developing ferroelectric liquid crystal formulations, the target compound’s quaternary α‑carbon represents a structurally distinct chiral dopant scaffold. Patented 2‑propoxypropanoic acid derivatives demonstrate high spontaneous polarization and fast electro‑optical response ; the additional α‑methyl group in the target compound may enhance configurational stability of resolved enantiomers, potentially leading to higher helical twisting power or improved thermal stability in the mesophase. Procurement for this application should be accompanied by enantiomeric resolution and HTP measurement .

Physicochemical Reference Standard for Isomer‑Dependent Property Studies

The pair of constitutional isomers—2‑methyl‑2‑propoxypropanoic acid and 2‑(2‑methylpropoxy)propanoic acid—constitutes an excellent model system for studying how α‑carbon substitution pattern influences acidity (pKa), lipophilicity (logP), and hydrogen‑bonding capacity. The target compound can serve as a reference standard for calibrating computational pKa and logP prediction algorithms, particularly for quaternary carboxylic acids . Procurement for this purpose should specify the need for high‑purity material (≥95%) with accompanying NMR and HPLC characterization .

Application
Selection Property
Validation Focus
Fluoropolymer surfactant research
Non-fluorinated amphiphile structure
Surface-tension reduction and environmental profile
Synthetic intermediate with steric control
Quaternary α‑carbon architecture
Reaction selectivity and intermediate stability
Chiral dopant scaffold development
Prochiral quaternary center
Enantiomeric resolution and HTP measurement
Isomer-dependent property reference standard
Constitutional isomer pair
pKa/logP model validation and analytical characterization
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